molecular formula C17H27NO B5744678 N-[2-(4-methoxyphenyl)ethyl]cyclooctanamine

N-[2-(4-methoxyphenyl)ethyl]cyclooctanamine

Cat. No.: B5744678
M. Wt: 261.4 g/mol
InChI Key: CYCRXOZXBZKFMH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]cyclooctanamine is an organic compound that features a cyclooctane ring attached to an amine group, which is further connected to a 4-methoxyphenyl ethyl group

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-19-17-11-9-15(10-12-17)13-14-18-16-7-5-3-2-4-6-8-16/h9-12,16,18H,2-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCRXOZXBZKFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]cyclooctanamine typically involves the reaction of cyclooctanone with 4-methoxyphenethylamine under reductive amination conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]cyclooctanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its amine functionality.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The methoxy group on the phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.

    N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine: Similar structure but with a cyclopentane ring.

    N-[2-(4-methoxyphenyl)ethyl]cyclododecanamine: Similar structure but with a cyclododecane ring.

Uniqueness: N-[2-(4-methoxyphenyl)ethyl]cyclooctanamine is unique due to its cyclooctane ring, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

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